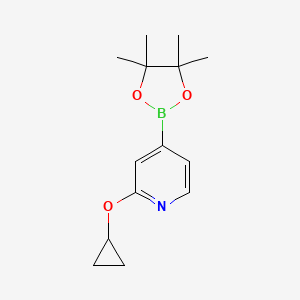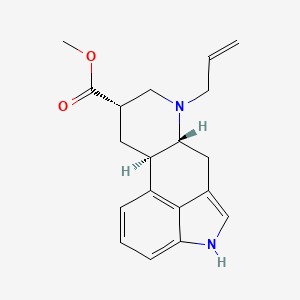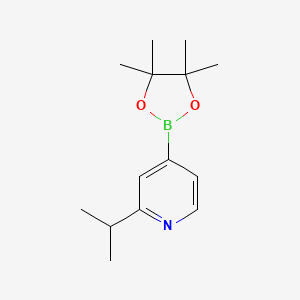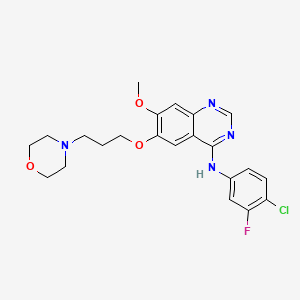
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine” is a chemical compound with the molecular formula C22H24ClFN4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolin-4-amine core, which is substituted at various positions by a chloro-fluorophenyl group, a methoxy group, and a morpholinopropoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.90 . It is a solid substance . Further physical and chemical properties such as boiling point, melting point, and solubility were not found in the available data.科学的研究の応用
Imaging and Diagnostic Applications
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, also known as [11C]gefitinib, has been synthesized and utilized in imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET). This compound is a high-affinity inhibitor of EGFR-TK, demonstrating its potential in diagnostic applications, particularly in oncology. The synthesis involves a semi-automated stainless loop methylation system using [11C]methyl triflate, achieving a considerable yield and specific radioactivity suitable for PET imaging applications. This advancement in synthetic methodology facilitates the production of [11C]gefitinib for research and diagnostic use in studying various cancers (Holt et al., 2006).
Anticancer Research
A variety of novel quinazoline derivatives, including those related to N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, have been synthesized and evaluated for their in vitro cytotoxic activity. These compounds were tested using the MTT assay, revealing their potential as a new class of anticancer agents. The synthesis involved various N-substituted 2-amino benzothiazoles and quinazoline derivatives, indicating the versatility and broad applicability of this chemical framework in developing anticancer drugs (Dave et al., 2012).
Molecular Synthesis and Quality Control
The synthesis and characterization of related substances of gefitinib, including N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, have been reported, contributing to the quality control of gefitinib. The structures of these substances were confirmed by various spectroscopic methods, highlighting the importance of understanding and controlling the synthesis of such compounds in the pharmaceutical industry (Wu & Cspc Zhongqi, 2014).
特性
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-17(23)18(24)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDLLXPLBLPTEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)F)OCCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




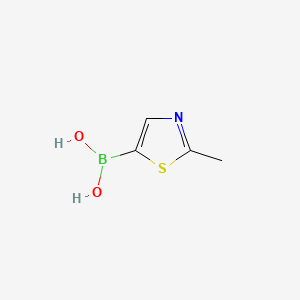
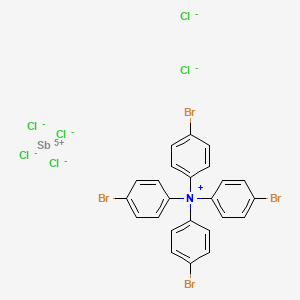
![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)
